7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Description

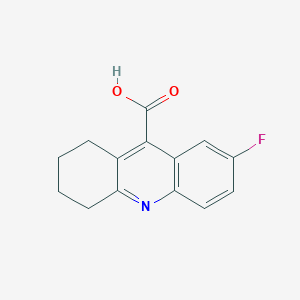

7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid (referred to as 7b in synthesis studies) is a fluorinated derivative of the 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold. This compound is synthesized via a modified Pfitzinger reaction under acidic, aqueous conditions, using 5-fluoroindoline-2,3-dione (fluoro-substituted isatin) and 1,3-cyclohexanedione as precursors . The reaction employs p-toluenesulfonic acid (p-TsOH) as a catalyst, achieving yields comparable to other derivatives (e.g., 87% for the parent compound, 7) .

The compound features a fused tetracyclic structure with a carboxylic acid group at position 9 and a fluorine substituent at position 7. Its molecular formula is C₁₃H₁₀FNO₃, and it is characterized by distinct spectral data (¹H/¹³C NMR) and elemental analysis .

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWXZCMEDNUVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the acridine core structure.

Fluorination: Introduction of the fluorine atom at the 7th position of the acridine ring.

Carboxylation: Addition of the carboxylic acid group at the 9th position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.

Substitution: The fluorine atom or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in the development of pharmaceuticals targeting neurological and immunological disorders. Its structure allows it to interact effectively with biological systems, making it a candidate for drug development.

Neurological Applications

Research indicates that derivatives of tetrahydroacridines can enhance cognitive function and memory retention. For instance, compounds similar to 7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid have been studied for their potential in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter essential for learning and memory .

Immunomodulatory Effects

The compound has shown promise in enhancing immune responses. Specifically, it has been investigated for its ability to regenerate T lymphocytes in individuals with immunodeficiency syndromes. This application is crucial for developing therapies aimed at improving immune function in patients with conditions such as HIV/AIDS .

Anticholinergic Properties

The compound exhibits anticholinergic effects, which can be beneficial in treating conditions characterized by excessive cholinergic activity. This includes various types of depression and anxiety disorders where modulation of the cholinergic system may provide therapeutic benefits .

Antidepressant Potential

Clinical studies have explored the antidepressant efficacy of related compounds. The cholinergic system's involvement in mood regulation suggests that 7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid could be a candidate for further investigation as a rapid-acting antidepressant .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorinated acridine core. This interaction can modulate biological pathways, leading to its observed effects in scientific studies .

Comparison with Similar Compounds

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| 7b | C₁₃H₁₀FNO₃ | 259.23 | Not reported | Not reported |

| 7a | C₁₄H₁₃NO₃ | 255.26 | 286–287 | Crystalline solid |

| 7c | C₁₃H₁₀ClNO₃ | 263.68 | 286–287 | Yellow powder |

| 7d | C₁₃H₁₀BrNO₃ | 308.13 | 287–288 | White powder |

Spectral and Analytical Data

- ¹H NMR : All derivatives show characteristic peaks for the tetrahydroacridine backbone (δ 1.5–2.5 ppm for cyclohexane protons) and carboxylic acid (δ 12–13 ppm). Substituents alter aromatic proton shifts (e.g., δ 7.2–8.1 ppm for fluorine in 7b ) .

- Elemental Analysis : Close agreement between calculated and observed values confirms purity (>95% for most derivatives) .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 727-74-2) is a fluorinated derivative of acridine, a compound recognized for its diverse applications in medicinal chemistry and material science. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.

- Molecular Formula : C14H12FNO2

- Molecular Weight : 245.25 g/mol

- Boiling Point : Approximately 424 °C (predicted)

- Density : 1.359 g/cm³

The precise mechanism of action for 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not fully elucidated; however, it is believed to interact with various molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .

Anticancer Properties

Research indicates that 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid has potential anticancer properties. It has been studied as a ligand targeting telomeric DNA/RNA hybrids and G-quadruplex structures, which are critical in cancer biology. The compound's ability to stabilize these structures may inhibit telomerase activity, an enzyme often upregulated in cancer cells .

Case Study: Telomerase Inhibition

In a study focused on telomerase-targeted therapies, the compound demonstrated significant effects on telomere lengthening processes in cancer cells. The inhibition of telomerase led to increased cellular senescence and apoptosis in various cancer cell lines .

Neuroprotective Effects

7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid has also been investigated for its neuroprotective effects. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's interaction with neurotransmitter systems may contribute to its neuroprotective properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid | Anticancer and neuroprotective | Fluorinated structure enhances activity |

| 9-Aminoacridine | Antiviral and anticancer | Known for intercalating into DNA |

| 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | Similar anticancer properties | Chlorinated analog with slightly different interactions |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid:

- Fluorescent Probes : The compound has been explored as a fluorescent probe for biological assays due to its unique optical properties.

- Enzyme Interaction : It is believed that the compound can modulate the activity of specific enzymes involved in metabolic pathways related to cancer progression.

- Stability and Efficacy : The incorporation of fluorine into the acridine structure enhances the compound's metabolic stability and efficacy compared to its non-fluorinated counterparts.

Q & A

Q. What are the optimized synthetic routes for 7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from acridine precursors. For example, fluorination at the 7-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions. Cyclization and carboxylation steps follow, often employing catalysts like KCO or CsCO in polar aprotic solvents (e.g., 1,4-dioxane) at 60–80°C. Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For structurally analogous compounds, yields up to 63% have been reported using similar protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

- HPLC-MS : To confirm molecular weight (expected [M+H] at m/z 263.2 for CHFNO).

- H/F NMR : Key signals include a singlet for the carboxylic proton (~12–13 ppm) and a doublet for the 7-fluoro substituent (δ ~ -120 ppm in F NMR).

- X-ray crystallography : Resolve stereochemistry and confirm the tetrahydroacridine core (as demonstrated for decahydroacridine derivatives in structural studies) .

Q. What are the recommended storage conditions to ensure chemical stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to prevent photodegradation. Avoid moisture, as carboxylic acid groups may undergo hydrolysis. Stability studies on analogous compounds suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer: Unexpected splitting may arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Identify temperature-dependent conformational changes.

- Deuterium exchange : Assess exchangeable protons (e.g., -COOH) to rule out tautomeric effects.

- Purification : Re-crystallize using mixed solvents (e.g., ethanol/water) to remove paramagnetic metal traces .

Q. What experimental designs are critical for evaluating biological activity (e.g., kinase inhibition)?

Methodological Answer:

- In vitro assays : Use fluorogenic substrates in kinase inhibition assays (e.g., c-Met kinase, given structural similarities to naphthyridine-based inhibitors). Include positive controls (e.g., SU11274) and measure IC values via dose-response curves.

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7 for breast cancer) with EC determination. Validate target engagement using Western blotting for phosphorylated c-Met .

Q. How does fluorination at the 7-position impact electronic properties and reactivity?

Methodological Answer: Fluorine’s electronegativity alters electron density in the acridine ring, which can be quantified via:

Q. What strategies mitigate decomposition during long-term stability studies?

Methodological Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 3 months and analyze degradation products via LC-MS.

- Lyophilization : Improve stability of solid-state formulations by reducing water activity.

- Additives : Incorporate antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer: Potential causes include batch-to-batch variability or assay conditions. Resolve by:

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

- LC-MS/MS with MRM : Detect impurities at <0.1% levels by targeting specific ion transitions.

- NMR relaxation reagents : Add Cr(acac) to suppress solvent signals and enhance impurity detection in H NMR.

- Spiking experiments : Introduce known impurities to validate detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.